Hydroxystearyl alcohol

Description

Historical Perspective of Research on Long-Chain Diols

The study of long-chain diols has evolved significantly since their initial discovery. These compounds were first identified in sediments from the Black Sea. ugr.esuu.nl Subsequent research revealed their widespread presence in both marine and lacustrine environments. pnas.org A pivotal development was the identification of their biological sources. Cultured marine and freshwater eustigmatophyte algae were found to produce series of long-chain alkyl diols, primarily consisting of C28–C32 1,13- and 1,15-diols. ugr.es Further studies confirmed that certain species of diatoms, such as those from the genus Proboscia, are a likely source of long-chain 1,14-alkyl diols, particularly in marine upwelling areas. ugr.espnas.org

This discovery of their natural origins opened the door to their use as proxies in paleoclimatology. Researchers found that the distribution of different long-chain diol isomers in marine sediments correlates with environmental parameters like sea surface temperature (SST). uu.nlfrontiersin.orgcopernicus.org This led to the development of indices, such as the Long-chain Diol Index (LDI), which are now used to reconstruct past climate conditions. uu.nlpnas.orgfrontiersin.orgcopernicus.org Concurrently, synthetic approaches to producing long-chain diols and their parent dicarboxylic acids have been developed, utilizing both traditional chemical synthesis and more recent biotechnology-based conversion methods like biological fermentation. magtech.com.cn These synthetic routes are crucial for obtaining specific diols for applications in materials science and other industries. magtech.com.cnacs.org

Significance of 1,12-Octadecanediol in Contemporary Chemical Research

In modern chemical research, 1,12-Octadecanediol is significant primarily as a monomer for creating advanced polymers and as a specialized chemical intermediate. medchemexpress.euontosight.ai Its incorporation into polymer chains, such as polyesters and polyurethanes, allows for the synthesis of materials with tailored properties. ontosight.aimagtech.com.cnmdpi.com The long, flexible aliphatic segment derived from 1,12-Octadecanediol can enhance properties like flexibility and impact resistance in the resulting polymer, while the ester or urethane (B1682113) linkages provide strength and thermal stability. ontosight.airesearchgate.net

For example, 1,12-Octadecanediol has been polymerized with 1,3-diisocyanato-2,4,6-tris(1-methylethyl)benzene to create polyurethanes used as film-forming agents and adhesives. saapedia.org It is also a component in complex polymers, such as the one formed with 1,3-isobenzofurandione and 2-(chloromethyl)oxirane, which exhibits thermal stability and chemical resistance suitable for coatings and composite materials. ontosight.ai The diacrylate ester of 1,12-octadecanediol, formed through esterification, has been identified as a suitable compound for use as a dielectric in capacitors. google.com

Furthermore, the push for "green chemistry" and the use of renewable resources has spurred research into the biocatalytic synthesis of long-chain α,ω-diols. mdpi.comeuropa.eu While much of this research has focused on related diols like 1,12-dodecanediol (B52552), the enzymatic pathways and principles are applicable to the production of 1,12-Octadecanediol. mdpi.com These biocatalytic processes, which can use fatty acids from vegetable oils as starting materials, offer a more sustainable alternative to petroleum-based chemical synthesis. acs.orgmdpi.com

Below is a table summarizing the key properties of 1,12-Octadecanediol.

| Property | Value |

| Molecular Formula | C18H38O2 |

| Molecular Weight | 286.5 g/mol nih.gov |

| IUPAC Name | octadecane-1,12-diol nih.govuni.lu |

| Melting Point | 79.5-80 °C lookchem.com |

| Boiling Point | 387.5 °C at 760 mmHg lookchem.com |

| Flash Point | 163.5 °C lookchem.com |

| Density | 0.892 g/cm³ lookchem.com |

| Water Solubility | 35.01 µg/L at 20 °C lookchem.com |

| Canonical SMILES | CCCCCCC(CCCCCCCCCCCO)O lookchem.com |

| InChIKey | KHLCTMQBMINUNT-UHFFFAOYSA-N uni.lu |

Review of Prior Academic Studies on Isomeric Octadecanediols

The properties and applications of octadecanediols are highly dependent on the specific arrangement of their hydroxyl groups, a concept known as isomerism. frontiersin.orgidpublications.org Academic studies have explored various isomers, revealing significant differences in their physical and chemical behaviors.

Terminal α,ω-diols, such as 1,18-octadecanediol (B156470), have been studied as models for understanding the crystallization behavior of long-chain alkanediols. mdpi.com The position of the functional groups in these linear diols influences their packing in the solid state, which in turn affects properties like melting point. Research on a series of aliphatic polyesters has shown that the thermal properties are highly affected by the length of the methylene (B1212753) chain, a phenomenon known as the "odd-even effect". researchgate.net

In contrast to terminal diols, vicinal diols like 1,2-Octadecanediol (B1211883) (also known as stearyl glycol) feature hydroxyl groups on adjacent carbon atoms. nih.govuni.lu This structural difference leads to different applications. While 1,12-octadecanediol is a key monomer in polycondensation reactions, 1,2-octadecanediol is described as a glycol and is functionally related to octadecane (B175841). ontosight.ainih.gov The synthesis of chiral 1,2-diols is an important area of research, often employing enzymatic methods to achieve high stereoselectivity. uni-duesseldorf.de

Other isomers, such as 1,3-octadecanediol , are metabolically significant as they form the backbone of sphingolipids like ceramides, which are crucial structural components of cell membranes and important signaling molecules. rsc.org The study of these isomers is therefore often situated in a biochemical or metabolic context. The table below provides a comparison of selected octadecanediol (B8548489) isomers.

| Compound Name | IUPAC Name | CAS Number | Key Research Focus/Application |

| 1,12-Octadecanediol | octadecane-1,12-diol | 2726-73-0 nih.gov | Polymer synthesis, chemical intermediate medchemexpress.euontosight.ai |

| 1,2-Octadecanediol | octadecane-1,2-diol | 20294-76-2 nih.gov | Glycol, chemical synthesis, component in cosmetic formulations nih.govcir-safety.org |

| (R)-1,2-Octadecanediol | (2R)-octadecane-1,2-diol | 61468-71-1 nih.gov | Chiral building block in stereoselective synthesis nih.gov |

| 1,3-Octadecanediol | octadecane-1,3-diol | N/A | Backbone of sphingolipids (e.g., ceramides) rsc.org |

| 1,18-Octadecanediol | octadecane-1,18-diol | 822-29-7 | Model compound for studying crystallization in long-chain diols mdpi.com |

The study of these various isomers highlights the chemical diversity within the octadecanediol family. The specific placement of the hydroxyl functions dictates the molecule's reactivity, physical properties, and ultimate utility, spanning from materials science for 1,12- and 1,18-isomers to biochemistry for the 1,3-isomer. ontosight.aimdpi.comrsc.org

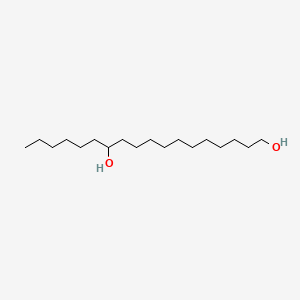

Structure

2D Structure

Properties

IUPAC Name |

octadecane-1,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h18-20H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLCTMQBMINUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036200 | |

| Record name | Octadecane-1,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2726-73-0 | |

| Record name | 1,12-Octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2726-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxystearyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002726730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,12-Octadecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane-1,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecane-1,12-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYSTEARYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN9IN5VLYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of 1,12 Octadecanediol

Phytochemical Studies on Natural Sources of 1,12-Octadecanediol

Phytochemical analysis has led to the identification of 1,12-Octadecanediol in specific plant species. This long-chain fatty alcohol is a constituent of complex mixtures of organic compounds found in plants.

Isolation from Plant Extracts (e.g., Capparis diversifolia)

The compound 1,12-Octadecanediol has been successfully isolated and identified from plant matter through analytical techniques. A notable example is its discovery in the leaf extracts of Capparis diversifolia, a shrub endemic to the southern Western Ghats. rsc.org

The process of isolating such compounds typically involves solvent extraction, where plant material is treated with solvents of varying polarities to draw out the chemical constituents. google.commdpi.com This is followed by chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), to separate and identify the individual compounds within the extract. google.comnih.gov

In a specific study, a methanolic extract of the leaves of Capparis diversifolia was analyzed using GC-MS. The analysis revealed the presence of thirty distinct compounds. Among these, 1,12-Octadecanediol was identified as a major phytoconstituent, accounting for 9.46% of the total compounds detected in the extract. rsc.org

Table 1: Phytochemical Composition of Capparis diversifolia Leaf Extract

This interactive table summarizes the major compounds identified in the methanolic leaf extract of Capparis diversifolia via GC-MS analysis. rsc.org

| Compound | Percentage (%) | Retention Time (min) | Molecular Formula | Molecular Weight |

| 6,6,7-Trimethyl-9-oxo-3-oxabicyclo(3.3.1)nonane 2,4-dinitrophenyl hydrazone | 15.36 | Not Specified | Not Specified | Not Specified |

| 2,6-dimethyl-N-(2-methyl-à-phenylbenzyl)aniline | 12.87 | Not Specified | Not Specified | Not Specified |

| 1,12-Octadecanediol | 9.46 | Not Specified | C18H38O2 | 286.49 |

| Phytol | 9.37 | Not Specified | C20H40O | 296.53 |

Identification in Biological Secretions

While various long-chain diols have been identified as chemical signals or pheromones in the animal kingdom, there is currently no specific literature identifying 1,12-Octadecanediol in biological secretions. However, closely related isomers have been found, suggesting a potential role for this class of compounds in chemical communication.

For instance, studies on sheep have reported that the compounds 1,2-hexadecanediol (B1668426) and 1,2-octadecanediol (B1211883), found in the hair and skin, are responsible for pheromonal effects that stimulate luteinizing hormone (LH) release in ewes. nih.govresearchgate.netijbpas.comresearchgate.net Similarly, research on the femoral gland secretions of the lacertid lizard Acanthodactylus boskianus led to the identification of 1,3-octadecanediol among a complex mixture of lipids and other compounds believed to function as semiochemicals. lacerta.deresearchgate.net These findings highlight the role of C18 diol isomers in animal physiology and behavior, although the presence of the 1,12-isomer remains unconfirmed in such contexts.

Biotechnological Routes to 1,12-Octadecanediol Production

The synthesis of long-chain α,ω-diols like 1,12-Octadecanediol is of growing interest for industrial applications, including the production of polymers and lubricants. mdpi.commedchemexpress.com Biotechnological methods, utilizing microbial and enzymatic pathways, offer a promising and more sustainable alternative to traditional chemical synthesis. mdpi.com

Microbial Fermentation Processes

Microbial fermentation is a viable pathway for producing long-chain diols. This approach typically involves genetically engineering microorganisms, such as Escherichia coli, to express specific enzymes that can convert renewable feedstocks like fatty acids into the desired diol. mdpi.comnih.gov

Although the direct microbial production of 1,12-Octadecanediol is not extensively documented, the synthesis of the closely related 1,12-dodecanediol (B52552) (a C12 α,ω-diol) has been successfully demonstrated. In one study, a recombinant E. coli strain was engineered to produce 1,12-dodecanediol from a mixture of dodecane (B42187) and 1-dodecanol. nih.gov This was achieved by expressing an alkane-inducible monooxygenase operon (CYP153A) from Marinobacter aquaeolei VT8, which efficiently catalyzes the terminal hydroxylation of alkanes. nih.gov By co-expressing an alkane facilitator protein (AlkL) to improve substrate uptake, the researchers achieved a production of 3.76 g/L of 1,12-dodecanediol. nih.gov

Another approach involves a two-step cascade in E. coli, starting from dodecanoic acid. The fatty acid is first converted to ω-hydroxy dodecanoic acid by a cytochrome P450 monooxygenase, and then the carboxylic acid group is reduced to an alcohol by a carboxylic acid reductase and endogenous aldehyde reductases, yielding 1,12-dodecanediol. mdpi.comresearchgate.net These established methods for C12 diol production provide a clear blueprint for developing a microbial fermentation process for its C18 counterpart, 1,12-Octadecanediol, likely by using an octadecane (B175841) or octadecanoic acid feedstock and selecting enzymes with appropriate substrate specificity.

Enzymatic Synthesis Pathways

The enzymatic synthesis of 1,12-Octadecanediol involves a series of biocatalytic reactions, often starting from long-chain fatty acids or alkanes. Cytochrome P450 monooxygenases (CYPs) are a critical class of enzymes in this process, capable of inserting oxygen into inert C-H bonds with high selectivity. mdpi.comnih.gov

The biosynthesis of an α,ω-diol like 1,12-Octadecanediol from a fatty acid such as stearic acid can be envisioned as a multi-enzyme cascade:

ω-Hydroxylation : The process begins with the terminal hydroxylation of the fatty acid. A CYP monooxygenase, such as one from the CYP153A family, hydroxylates the terminal methyl group (the ω-carbon) of the fatty acid chain to produce ω-hydroxyoctadecanoic acid. mdpi.commdpi.com

Carboxylic Acid Reduction : The carboxyl group at the other end of the molecule (the α-carbon) is then reduced to a primary alcohol. This reduction is typically a two-step process involving a carboxylic acid reductase (CAR) to form an aldehyde, followed by an alcohol dehydrogenase (ADH) or an endogenous aldehyde reductase to produce the final diol. mdpi.comresearchgate.net

Alternatively, synthesis can start from an n-alkane like octadecane. In this pathway, a CYP enzyme would perform two sequential hydroxylation reactions at opposite ends of the alkane chain to generate 1,12-Octadecanediol. rsc.org Fungal CYPs, such as CYP505A30, are known to produce non-vicinal diols from alkanes through such sequential hydroxylations. rsc.org

Table 2: Key Enzymes in the Biotechnological Synthesis of Long-Chain α,ω-Diols

This interactive table outlines the primary enzymes and their functions in the biocatalytic production of α,ω-diols from fatty acids or alkanes.

| Enzyme Class | Specific Enzyme Example(s) | Function | Substrate(s) | Product(s) | References |

| Cytochrome P450 Monooxygenase | CYP153A family, CYP505A30 | Catalyzes the terminal (ω) hydroxylation of alkanes and fatty acids. | Long-chain alkanes, Fatty acids | ω-Hydroxy fatty acids, α,ω-Diols | rsc.orgmdpi.commdpi.com |

| Carboxylic Acid Reductase (CAR) | MmCAR (Mycobacterium marinum) | Reduces carboxylic acids to aldehydes. | ω-Hydroxy fatty acids | ω-Hydroxy aldehydes | mdpi.comresearchgate.net |

| Alcohol Dehydrogenase (ADH) / Aldehyde Reductase | E. coli endogenous reductases | Reduces aldehydes to primary alcohols. | ω-Hydroxy aldehydes | α,ω-Diols | mdpi.comresearchgate.net |

Synthetic Methodologies for 1,12 Octadecanediol and Its Derivatives

Chemical Synthesis Approaches for 1,12-Octadecanediol

The primary chemical strategies for producing 1,12-octadecanediol involve the reduction of carboxylic acid or ester functionalities and the modification of precursors obtained from natural sources.

A principal route to 1,12-octadecanediol is the reduction of corresponding C18 hydroxy fatty acids or their esters. The enzymatic reduction of fatty acids generally proceeds through an ATP-dependent creation of an acyl intermediate, which is subsequently reduced to an alcohol using NAD(P)H. nih.gov A key precursor for this method is 12-hydroxystearic acid, which can be reduced to 1,12-octadecanediol. For instance, a high-yield synthesis has been reported using tetrahydrofuran (B95107) as a solvent at 20°C over 17 hours, achieving a yield of 95%. lookchem.com

The reduction process is not limited to free fatty acids; their ester derivatives are also common starting materials. The general production of fatty alcohols often involves the hydrogenation of fatty acid methyl esters (FAMEs). researchgate.net

Table 1: Reduction of 12-Hydroxystearic Acid

| Precursor | Reducing Agent/Conditions | Solvent | Temperature | Time | Yield | Reference |

|---|

Natural oils, particularly castor oil, are a major source for synthesizing 1,12-octadecanediol. ambujasolvex.com The process typically begins with the hydrolysis of triglycerides, the main components of these oils, to liberate fatty acids. mdpi.comlibretexts.org Castor oil is primarily composed of triglycerides of ricinoleic acid. ambujasolvex.com

The hydrolysis can be achieved through several methods, including enzymatic and alkaline processes. Lipase-assisted hydrolysis is an eco-friendly approach that catalyzes the breakdown of triglycerides to yield free fatty acids. mdpi.com Alternatively, alkaline hydrolysis, such as with potassium hydroxide (B78521), can be used to saponify the oil and release the fatty acid. ambujasolvex.comajol.info For industrial applications, ricinoleic acid is commonly produced by the saponification or fractional distillation of hydrolyzed castor oil. ambujasolvex.com Once the ricinoleic acid is freed, it can be further processed to 1,12-octadecanediol.

Hydrogenolysis is a crucial method for converting ricinoleic acid, derived from castor oil, into 1,12-octadecanediol. ambujasolvex.comgoogle.com This reaction involves the reduction of both the carboxylic acid group and the double bond present in the ricinoleic acid molecule. ambujasolvex.com

This transformation is typically carried out under high pressure and temperature in the presence of a catalyst. A common catalytic system for this process is copper chromite. lookchem.com The reaction involves hydrogenation at elevated temperatures, around 250°C, and high pressures (147102 - 220652 Torr). lookchem.com This process simultaneously saturates the carbon-carbon double bond and reduces the carboxylic acid functional group to a primary alcohol, yielding 1,12-octadecanediol.

Hydrolysis of Natural Oil Derivatives

Catalytic Systems in 1,12-Octadecanediol Synthesis

The choice of catalyst is critical in the synthesis of 1,12-octadecanediol, influencing reaction efficiency, selectivity, and conditions.

Copper Chromite: This is a widely cited catalyst for the high-pressure hydrogenation of fatty acids and esters. lookchem.comresearchgate.net It is particularly effective in the hydrogenolysis of ricinoleic acid to 1,12-octadecanediol, typically operating at high temperatures (~250°C) and pressures. lookchem.com

Copper/Zinc Mixed Oxides: These catalysts are also used for the hydrogenation of fatty acids and their esters to produce fatty alcohols. researchgate.net

Acid Catalysis: Acid catalytic systems are employed in the reaction of reducing sugars with 1,12-octadecanediol to form derivatives like hydroxyl-octadecyl polyglycosides. google.com

Palladium and Rhodium Catalysts: While not specifically detailed for the main synthesis of 1,12-octadecanediol in the provided context, palladium and rhodium complexes are powerful catalysts in various organic transformations, including C-H activation and cyclization reactions, which are used to build complex molecular architectures. mdpi.com

N-heterocyclic carbene (NHC)-Cu(I) complexes: These have emerged as versatile catalysts in a wide range of organic reactions, valued for their stability and modularity. beilstein-journals.org

Table 2: Catalytic Systems and Conditions

| Reaction Type | Catalyst | Temperature | Pressure | Substrate | Product | Reference |

|---|---|---|---|---|---|---|

| Hydrogenation | Copper Chromite | 250°C | 147102 - 220652 Torr | Ricinoleic acid | 1,12-Octadecanediol | lookchem.com |

Advanced Chemical Derivatization of 1,12 Octadecanediol

Esterification Reactions of 1,12-Octadecanediol

Esterification is a fundamental reaction wherein a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. byjus.comyoutube.com In the case of 1,12-octadecanediol, the presence of two hydroxyl groups allows for the formation of either mono-esters or di-esters, depending on the stoichiometry and reaction conditions. This process is crucial for synthesizing various functional molecules, including polymer precursors.

A significant esterification application is the reaction of 1,12-octadecanediol with acrylic acid or its derivatives to form 1,12-octadecanediol diacrylate. This diacrylate is a polyfunctional monomer that can be polymerized to create cross-linked polymer networks. google.com For instance, 1,12-octadecanediol diacrylate has been identified as a suitable compound for use as a dielectric material in capacitors. google.com The synthesis can be achieved through the direct esterification of the diol with acrylic acid, often following the hydrogenolysis of ricinoleic acid to produce the diol precursor. google.com

| Reactant 1 | Reactant 2 | Product | Application Example |

| 1,12-Octadecanediol | Acrylic Acid | 1,12-Octadecanediol diacrylate | Dielectric material in capacitors google.com |

Etherification Reactions of 1,12-Octadecanediol

Etherification involves the formation of an ether linkage (C-O-C). For 1,12-octadecanediol, this can be achieved by reacting it with alkylene oxides, such as ethylene (B1197577) oxide, in the presence of a catalyst. This reaction leads to the formation of polyglycol ethers. google.com The process typically involves heating the diol with a catalyst, such as sodium methylate, and then introducing the alkylene oxide gas. google.com The resulting polyglycol ethers have applications in the formulation of detergents. google.com Another method involves the reaction with acetylene (B1199291) in the presence of an alkali metal catalyst like potassium hydroxide (B78521) to produce divinyl ethers, such as 1,12-octadecanediol divinyl ether. epo.org

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

| 1,12-Octadecanediol | Ethylene Oxide | Sodium Methylate | Polyglycol Ether google.com |

| 1,12-Octadecanediol | Acetylene | Potassium Hydroxide | Divinyl Ether epo.org |

Oxidation Reactions of 1,12-Octadecanediol

The oxidation of alcohols can yield aldehydes, ketones, or carboxylic acids. Given that 1,12-octadecanediol possesses both a primary (at C1) and a secondary (at C12) alcohol, its oxidation can lead to a mixture of products unless selective methods are employed. Oxidation of the primary alcohol would yield an aldehyde or a carboxylic acid, while oxidation of the secondary alcohol would produce a ketone.

Achieving selective oxidation in a molecule with multiple hydroxyl groups of different types is a significant challenge in organic synthesis. For a primary-secondary diol like 1,12-octadecanediol, strategies often rely on the differential reactivity of the two groups or the use of specific catalysts. The primary alcohol is generally less sterically hindered and more susceptible to oxidation than the secondary alcohol. However, various catalytic systems can be employed to target one group over the other. For example, certain catalytic systems are designed to activate a diol moiety to enhance selectivity during oxidation. rsc.org While specific studies on the selective oxidation of 1,12-octadecanediol are not broadly detailed, general principles suggest that reagents like pyridinium (B92312) chlorochromate (PCC) might preferentially oxidize the primary alcohol to an aldehyde, whereas stronger oxidizing agents could lead to the formation of a dicarboxylic acid or a keto-acid. The development of selective oxidation methods is crucial for synthesizing complex, multifunctional molecules from simple diol precursors.

Formation of Polycarbonates from 1,12-Octadecanediol

1,12-Octadecanediol is a valuable monomer for the synthesis of long-chain aliphatic polycarbonates. These polymers are of interest as they can exhibit properties, such as crystallinity and mechanical characteristics, that are comparable to high-density polyethylene (B3416737) (HDPE), while also incorporating cleavable carbonate linkages in their backbone. chinesechemsoc.orgresearchgate.net These linkages allow for chemical recycling of the polymer back to its monomer constituents through processes like methanolysis. chinesechemsoc.org

High molecular weight polycarbonates can be prepared by reacting 1,12-octadecanediol with co-monomers like diethyl carbonate (DEC). uni-konstanz.de The use of DEC is advantageous as its decomposition at later reaction stages can yield more reactive hydroxyl end groups, facilitating the achievement of higher molecular weights. uni-konstanz.de The resulting polycarbonate, sometimes referred to as PC-18, can be depolymerized with high efficiency, allowing for a closed-loop recycling system where the recovered diol monomer can be repolymerized into virgin-quality material. researchgate.netuni-konstanz.de

| Diol Monomer | Co-monomer | Polymer Product | Key Feature |

| 1,12-Octadecanediol | Diethyl Carbonate | Long-chain Aliphatic Polycarbonate (PC-18) | Chemically recyclable to monomer chinesechemsoc.orguni-konstanz.de |

Functionalization for Analytical Applications

As a biochemical reagent and chemical intermediate, the functionalization of 1,12-octadecanediol is important for its use in various research and analytical contexts. medchemexpress.comchemicalbook.commedchemexpress.com The two hydroxyl groups serve as reactive sites for attaching other chemical moieties, which can alter the molecule's properties for specific analytical purposes. For instance, in gas chromatography (GC) analysis, long-chain diols are often derivatized (e.g., via silylation) to increase their volatility and thermal stability, allowing for more effective separation and detection.

Furthermore, advanced functionalization strategies can be applied to create specialized molecules. Methods such as hydroboration-isomerization can be used on related long-chain unsaturated precursors to synthesize α,ω-bifunctional compounds, which are valuable as analytical standards or as building blocks in complex syntheses. uantwerpen.be The defined structure of 1,12-octadecanediol makes it a useful starting material for creating reference compounds for the identification and quantification of related substances in complex mixtures. semanticscholar.org

Applications of 1,12 Octadecanediol in Material Science and Organic Synthesis

Monomeric Precursor in Polymer Science

As a monomer, 1,12-octadecanediol is instrumental in constructing polymers with specific, desirable properties. Its long aliphatic chain imparts flexibility, while the terminal hydroxyl groups provide reactive sites for polymerization.

Synthesis of Polyesters and Polyurethanes

1,12-Octadecanediol is a key monomer in the synthesis of long-chain aliphatic polyesters and polyurethanes. In polyester (B1180765) synthesis, it undergoes polycondensation reactions with dicarboxylic acids. acs.org These resulting polyesters are often crystalline materials with melting points influenced by the length of the diol and diacid monomers. acs.org For instance, polyesters synthesized from 1,12-dodecanedioic acid and various aliphatic diols, including those with up to 12 carbon atoms, exhibit melting points in the range of 70 to 90 °C. acs.org

In the realm of polyurethanes, 1,12-octadecanediol reacts with diisocyanates to form the polymer backbone. researchgate.netmdpi.com For example, a poly(urethane) prepolymer can be synthesized by polymerizing a diol compound like 9-ethoxy-1,10-octadecanediol with 4,4-methylen-bis phenyl isocyanate (MDI). researchgate.netresearchgate.net The properties of the resulting polyurethane can be further modified by using chain extenders. researchgate.net The choice of diol, including plant-derived options like 1,12-octadecanediol, is crucial in developing polyurethanes with a favorable balance of chemical resistance and low-temperature characteristics. google.com

Copolymerization with Cyclic Anhydrides and Epoxides

The alternating copolymerization of epoxides and cyclic anhydrides is a versatile method for synthesizing polyesters with a wide array of properties. nih.govbeilstein-journals.org This process allows for precise control over the polymer architecture. nih.govbeilstein-journals.org 1,12-Octadecanediol can be incorporated into complex polymer structures through reactions with compounds like 2-(chloromethyl)oxirane (an epoxide) and hexahydro-1,3-isobenzofurandione (a cyclic anhydride (B1165640) derivative). ontosight.ai This copolymerization results in a polymer with long-chain aliphatic segments, which enhance flexibility, and cyclic moieties that contribute to rigidity and thermal stability. ontosight.ai The properties of these copolymers can be fine-tuned by adjusting the monomer ratios and polymerization conditions. ontosight.ai This approach is a promising route to creating biodegradable aliphatic polyesters. rsc.org

Role in Dielectric Materials for Capacitors

1,12-Octadecanediol and its derivatives are utilized in the formulation of dielectric materials for capacitors. google.comgoogle.com Specifically, polymers derived from polyfunctional acrylates, such as 1,12-octadecanediol diacrylate, serve as the dielectric member separating the capacitor's electrodes. google.comgoogle.com These polymeric dielectric materials are valued for their ability to provide low dissipation factors and, in many cases, maintain relatively constant capacitance over a broad temperature range. google.com The synthesis of 1,12-octadecanediol diacrylate can be achieved through the esterification of 1,12-octadecanediol. google.com The resulting polymer's performance as a dielectric is a critical factor in the efficiency and lifespan of the capacitor. google.comcmc.ca

Table 1: Dielectric Properties of Polymer-Based Capacitors

| Dielectric Material | Key Characteristic | Application Benefit |

|---|---|---|

| Homopolymer of 1,2-hexadecanediol (B1668426) diacrylate | Low capacitance change over a wide temperature range | Stable performance in varying thermal conditions |

| Polyfunctional acrylate (B77674) polymers | Low dissipation factor | Increased capacitor efficiency and longevity |

| Barium Titanate based | High dielectric constant | Higher capacitance in smaller sizes |

| Calcium Zirconate based | Ultra-stable across various conditions | Reliable performance in critical applications |

This table provides a comparative overview of different dielectric materials used in capacitors, highlighting the benefits of low capacitance change and low dissipation factors seen in materials related to the derivatives of long-chain diols. google.comkemet.com

Influence on Polymer Thermal and Mechanical Characteristics

The incorporation of 1,12-octadecanediol into a polymer's structure significantly influences its thermal and mechanical properties. The long aliphatic chain of the diol generally imparts flexibility to the polymer. ontosight.ai Conversely, the introduction of rigid structures, such as cyclic moieties from copolymerization with cyclic anhydrides, can enhance thermal stability. ontosight.ai The molecular weight of the polymer also plays a crucial role; higher molecular weight often leads to improved mechanical properties. mdpi.com Heat treatments like annealing can further refine the crystallinity of polymers, leading to enhanced heat and chemical resistance, as well as increased tensile strength. mdpi.com The interplay between flexible segments from diols like 1,12-octadecanediol and rigid components allows for the tailoring of a polymer's performance to meet specific application demands. researchgate.netresearchgate.net

Intermediate in Advanced Organic Synthesis

Beyond its role in polymer science, 1,12-octadecanediol is a valuable intermediate for constructing more intricate organic molecules.

Building Block for Complex Organic Molecules

As a bifunctional molecule, 1,12-octadecanediol serves as a foundational building block in the synthesis of complex organic structures. sigmaaldrich.com Its two hydroxyl groups can be chemically modified through reactions such as oxidation to form ketones or carboxylic acids, or through substitution to create ethers and esters. This versatility allows for its integration into a variety of larger, more complex molecules. The long carbon chain of 1,12-octadecanediol can also be a key structural feature in the target molecule, influencing its physical and chemical properties.

Precursor for Amphiphilic Molecules and Surfactants

Amphiphiles are molecules that contain both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. nih.gov This dual nature is the basis for the functionality of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid. The structure of 1,12-octadecanediol—a long, hydrophobic eighteen-carbon chain with a hydrophilic hydroxyl group at each end—makes it an ideal starting material, or precursor, for the synthesis of specific types of amphiphilic molecules known as bolaamphiphiles. nih.gov

Bolaamphiphiles are distinguished by having hydrophilic heads at both ends of a hydrophobic chain. nih.gov The synthesis of such molecules often employs condensation and substitution reactions starting from commercial α,ω-diols, like 1,12-octadecanediol. nih.gov The two hydroxyl groups serve as reactive sites for the attachment of various polar head groups, allowing for the creation of novel symmetric bolaamphiphilic structures. nih.gov

The general principle involves chemically modifying the hydroxyl groups to enhance their hydrophilic character or to introduce an ionic charge, thereby creating a surfactant. For example, long-chain fatty alcohols can be esterified with compounds like salicylic (B10762653) acid and then further reacted to produce anionic surfactants with applications in various industrial fields. While not specifically detailing 1,12-octadecanediol, this research illustrates a common synthetic strategy for converting long-chain alcohols into surface-active agents. The resulting amphiphilic molecules can self-assemble in solution to form structures like micelles or vesicles. nih.gov

Applications in Surface Chemistry Research

Surface chemistry investigates physical and chemical phenomena that occur at the interface of two phases. The ability of molecules to form ordered structures on surfaces is a cornerstone of this field. Long-chain molecules like 1,12-octadecanediol and its derivatives are of significant interest for their capacity to self-assemble into well-defined thin films on various substrates. acs.orgmcmaster.ca

Molecular self-assembly is the process by which molecules spontaneously organize into ordered structures through weak, non-covalent interactions. csic.es In the case of molecules derived from 1,12-octadecanediol, the long alkyl chain provides the driving force for ordering via hydrophobic interactions, while the terminal hydroxyl groups can be used to anchor the molecule to a surface or to interact with other molecules. csic.es

Research has shown that dihydroxy-terminated molecules can be used to construct multilayered thin films on silica (B1680970) surfaces in a layer-by-layer fashion. acs.org In one study, 5,7-dodecadiyne-1,12-diol, a molecule with a similar diol structure but containing alkyne groups, was used to create high-quality, closely packed thin films. acs.org This demonstrates the utility of α,ω-diols as building blocks for creating organized molecular assemblies. The ability to control the assembly of such molecules is crucial for developing functional surfaces, coatings, and sensors. mcmaster.ca Furthermore, the self-assembly of surfactants and other amphiphiles is influenced by factors like the length of the hydrophobic tail and the nature of the solvent, with longer diol chains affecting the formation of micellar structures. researchgate.netmdpi.com

Biological Activities and Biochemical Research Applications of 1,12 Octadecanediol

Investigation of Antimicrobial Efficacy

The potential for 1,12-octadecanediol to inhibit the growth of pathogenic microorganisms has been an area of research interest.

Bactericidal Activity against Specific Pathogens (e.g., Staphylococcus aureus)

Research has pointed towards the bactericidal potential of 1,12-octadecanediol, particularly against Staphylococcus aureus, a significant human pathogen. A study involving the gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic leaf extract of Capparis diversifolia identified 1,12-octadecanediol as a major phytoconstituent, accounting for 9.46% of the extract's composition. wisdomlib.org The study highlighted that this long-chain fatty alcohol is suggested to possess bactericidal activity against Staphylococcus aureus. wisdomlib.org While this indicates a potential antimicrobial role, specific data on the minimum inhibitory concentration (MIC) of pure 1,12-octadecanediol against S. aureus from this study is not available. Further research is required to quantify its specific efficacy and mechanism of action against this and other bacterial pathogens.

Antifungal Research

Currently, there is a notable lack of direct scientific evidence specifically investigating the antifungal properties of 1,12-octadecanediol. While research has been conducted on the antifungal activities of other related long-chain molecules and diols, the direct evaluation of 1,12-octadecanediol against fungal species has not been extensively reported in the available scientific literature.

Role as a Biochemical Reagent in Life Science Research

In the realm of life science research, 1,12-octadecanediol is recognized as a valuable biochemical reagent. medchemexpress.cominvivochem.comchemicalbook.com Its utility stems from its bifunctional nature, possessing two hydroxyl groups at either end of a long aliphatic chain. This structure allows it to be used as a versatile building block in organic synthesis and for the creation of more complex molecules with specific biological functions.

The compound serves as a chemical intermediate for the synthesis of other compounds, leveraging its distinctive structure for various industrial and research applications. medchemexpress.eu Furthermore, its properties make it suitable for use as a linker molecule. For instance, related PEG linkers with terminal hydroxyl groups, such as H2N-PEG4-C3-OH, are utilized in biochemical applications, highlighting the potential for diols like 1,12-octadecanediol in similar roles. medchemexpress.eu It is also described as a sulfonylation reagent for organic synthesis and drug discovery. targetmol.cn

Metabolomic Profiling and Identification in Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has led to the identification of 1,12-octadecanediol and its derivatives in various biological contexts. metabolon.comdrtsoukalas.com

A study on the antiproliferative activity of Syzygium coriaceum crude extract utilized UPLC-MS for metabolite fingerprinting. plos.org This analysis successfully identified a series of unacylated long-chain amino alcohols, including amino-octadecanediol (C₁₈H₄₀NO₂⁺), as being present in the extract. plos.org In another study, supplementation with complex phytonutrients in lambs led to the upregulation of 2-Amino-1,3-octadecanediol in the rumen, as identified through metabolomic analysis. mdpi.com

Furthermore, a patent for the detection of early-stage ovarian cancer lists iso-1,2-octadecanediol as one of several potential metabolite biomarkers. google.com This suggests that the presence and concentration of isomers of octadecanediol (B8548489) in biological fluids could have diagnostic significance. The Human Metabolome Database (HMDB) is a comprehensive resource that contains detailed information about small molecule metabolites found in the human body, including various lipids and related compounds.

Research on Interactions with Biological Systems

The chemical structure of 1,12-octadecanediol, with its long hydrophobic carbon chain and hydrophilic hydroxyl groups at both ends, suggests a propensity to interact with biological membranes. byjus.comlibretexts.orgnih.gov Phospholipids, the primary components of cell membranes, share this amphiphilic nature, forming a lipid bilayer that acts as a selective barrier. libretexts.org Long-chain alcohols can insert into this bilayer, potentially altering its physical properties such as fluidity and permeability. This interaction can, in turn, affect the function of membrane-embedded proteins that are crucial for cellular signaling and transport. While the specific molecular interactions of 1,12-octadecanediol with biological systems are not extensively detailed, its role as a bioactive molecule implies such interactions are fundamental to its observed effects.

Analytical Techniques for the Characterization and Detection of 1,12 Octadecanediol

Chromatographic Methodologies

Chromatography is essential for separating 1,12-octadecanediol from complex mixtures prior to its detection. The choice between gas and liquid chromatography is typically dictated by the sample matrix and the need for derivatization.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including long-chain diols like 1,12-octadecanediol. colostate.edutechnologynetworks.com The methodology combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. technologynetworks.com For the analysis to be successful, the compound must be sufficiently volatile and thermally stable. colostate.edu

In the analysis of long-chain diols, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile ethers, most commonly trimethylsilyl (B98337) (TMS) ethers. frontiersin.orgasm.org This process enhances the chromatographic properties and allows for detection at low concentrations. asm.orggcms.cz

The GC-MS system separates compounds based on their boiling points and interaction with the stationary phase of the capillary column. technologynetworks.com As components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). shimadzu.com The mass spectrum provides a molecular fingerprint that aids in the structural identification of the compound. shimadzu.com In many environmental and biological studies, specific ions are monitored (Selected Ion Monitoring or SIM) to quantify known diols with high sensitivity and selectivity. copernicus.org

Table 1: Typical GC-MS Parameters for Long-Chain Diol Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are commonly used to form TMS-ethers. frontiersin.orgcopernicus.orglacerta.de | frontiersin.orgcopernicus.orglacerta.de |

| Column | A fused silica (B1680970) capillary column, often coated with a non-polar stationary phase like CP Sil-5 or TG-5MS. copernicus.orgnih.gov | copernicus.orgnih.gov |

| Carrier Gas | Helium is typically used at a constant flow rate. copernicus.orgnih.gov | copernicus.orgnih.gov |

| Oven Program | The temperature is programmed to ramp up, for example, from an initial temperature of 40-70°C to a final temperature of 280-300°C. nih.govarcjournals.org | nih.govarcjournals.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard. nih.gov | nih.gov |

| Detection Mode | Full scan for identification of unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification of known diols. copernicus.org | copernicus.org |

Liquid chromatography-mass spectrometry (LC-MS) is another key analytical technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. wikipedia.org A significant advantage of LC-MS is its ability to analyze a wide range of compounds, including those that are not volatile or are thermally unstable, often without the need for chemical derivatization. wikipedia.orgnih.gov

In a typical LC-MS setup, the sample is injected into a liquid mobile phase and passes through a packed column (e.g., a C18 reversed-phase column). illinois.edu The components separate based on their affinity for the stationary phase and the mobile phase. shimadzu.com The eluent from the LC column is then introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). illinois.edu The mass spectrometer then separates and detects the ions. shimadzu.com

LC-MS is particularly useful for analyzing complex biological and environmental samples. wikipedia.org Both low-resolution (LRMS) and high-resolution mass spectrometry (HRMS) can be employed. nih.gov While LRMS is often used for targeted analysis of known compounds, HRMS provides accurate mass measurements that facilitate the identification of unknown compounds. nih.govnih.gov Recent advancements have demonstrated that techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) can simultaneously analyze different classes of lipid biomarkers, including long-chain diols, with high sensitivity and reproducibility. nih.gov

Table 2: Common LC-MS Parameters for Lipid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | A reversed-phase column, such as a C18, is frequently used for separating lipids. illinois.educhromatographyonline.com | illinois.educhromatographyonline.com |

| Mobile Phase | A gradient of aqueous and organic solvents, such as water/acetonitrile or water/methanol (B129727), often with an additive like formic acid or ammonium (B1175870) acetate. illinois.educhromatographyonline.com | illinois.educhromatographyonline.com |

| Ionization Source | Electrospray Ionization (ESI) is common for analyzing polar lipids. illinois.edu | illinois.edu |

| Mass Analyzer | Various types can be used, including quadrupole, ion trap, and time-of-flight (TOF), depending on the required resolution and sensitivity. shimadzu.comnih.gov | shimadzu.comnih.gov |

| Detection Mode | Can be operated in full scan mode for general screening or in modes like Multiple Reaction Monitoring (MRM) for highly selective targeted quantification. nih.govchromatographyonline.com | nih.govchromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of chemical compounds. After isolation, techniques like NMR and IR spectroscopy provide detailed information about the molecular structure of 1,12-octadecanediol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. neu.edu.tr It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. neu.edu.tr For organic compounds, ¹H NMR and ¹³C NMR are the most important techniques.

¹H NMR: Provides information about the number and types of hydrogen atoms in a molecule. In 1,12-octadecanediol, the spectrum would show distinct signals for the hydrogens attached to the carbons bearing the hydroxyl groups (-CH(OH)- and -CH₂OH) and a large, complex signal for the overlapping protons of the long methylene (B1212753) (-CH₂-) chain.

¹³C NMR: Detects the carbon atoms in a molecule. wikipedia.org Since the natural abundance of the NMR-active ¹³C isotope is low (1.1%), these spectra are less sensitive than ¹H NMR. neu.edu.trwikipedia.org A proton-decoupled ¹³C NMR spectrum of 1,12-octadecanediol would display separate signals for each chemically non-equivalent carbon atom, allowing for the confirmation of the 18-carbon backbone and the positions of the two hydroxyl-bearing carbons. neu.edu.tr

The combination of these NMR techniques allows for the unambiguous confirmation of the connectivity and structure of 1,12-octadecanediol.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The technique works by passing infrared radiation through a sample and measuring which frequencies are absorbed. savemyexams.com The absorption of IR radiation causes specific bonds within the molecule to vibrate (stretch or bend) at characteristic frequencies. mlsu.ac.in

For 1,12-octadecanediol, the IR spectrum is characterized by specific absorption bands that confirm its identity as a diol:

O-H Stretch: A strong and broad absorption band is observed in the region of 3200–3600 cm⁻¹. savemyexams.compressbooks.pub This is the most prominent feature and is characteristic of the hydroxyl (-OH) groups in alcohols. The broadness of the peak is due to intermolecular hydrogen bonding. libretexts.org

C-H Stretch: Strong, sharp peaks appear in the 2850–2950 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the long alkyl chain. savemyexams.com

C-O Stretch: An absorption band in the 1040–1300 cm⁻¹ range indicates the presence of C-O single bonds. savemyexams.com

These characteristic peaks provide clear evidence for the presence of both hydroxyl groups and a long hydrocarbon chain, consistent with the structure of 1,12-octadecanediol. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical method. gcms.cz For long-chain diols like 1,12-octadecanediol, derivatization is crucial, particularly for GC-MS analysis. copernicus.orglookchem.com The primary goals are to increase the analyte's volatility and thermal stability and to improve its chromatographic behavior and detection sensitivity. gcms.czresearchgate.net

The most common derivatization strategy for compounds containing hydroxyl groups is silylation . This reaction involves replacing the active hydrogen of the -OH group with a trimethylsilyl (TMS) group. asm.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used for this purpose, often in the presence of a catalyst like pyridine (B92270) and with gentle heating. frontiersin.orgcopernicus.orglacerta.de

The resulting TMS-ether derivative of 1,12-octadecanediol is significantly more volatile and less polar than the original diol, preventing peak tailing and adsorption on the GC column and leading to sharper, more symmetrical peaks and improved detection limits. asm.orggcms.cz In some cases, other derivatives, such as acetyl derivatives, may also be prepared to aid in structural confirmation. asm.org

Quantitative Analysis in Complex Matrices

The quantitative analysis of 1,12-octadecanediol in complex matrices, such as environmental samples like soil and sediment, presents significant analytical challenges. wiley.comchromatographytoday.com These matrices contain a multitude of organic and inorganic compounds that can interfere with the detection and quantification of the target analyte. chromatographyonline.commdpi.com Therefore, robust analytical methods combining efficient sample preparation with sensitive and selective detection techniques are required. wiley.com The most common and powerful techniques employed for the quantitative analysis of long-chain diols, including 1,12-octadecanediol, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). copernicus.orgawi.denih.gov

A critical first step in the analysis is the extraction of the analyte from the sample matrix. For solid samples like soil and sediment, methods such as microwave-assisted extraction (MAE) are utilized. frontiersin.org The choice of solvent is crucial for efficient extraction; for instance, a mixture of methanol and hexane (B92381) has been used for extracting various organic pollutants from soil. frontiersin.org For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) are common approaches.

Due to the low volatility and polar nature of 1,12-octadecanediol, derivatization is often necessary prior to GC-MS analysis. A common procedure is silylation, which converts the hydroxyl groups into trimethylsilyl (TMS) ethers. nih.govcopernicus.org This process increases the volatility and thermal stability of the compound, making it suitable for gas chromatography. Automated silylation using a robot autosampler has been shown to offer similar reproducibility to offline methods while significantly reducing sample preparation time. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the quantification of long-chain diols in environmental samples. copernicus.orgdtic.milnih.gov The gas chromatograph separates the derivatized diols from other components in the extract based on their boiling points and interaction with the capillary column. copernicus.org The mass spectrometer then detects and quantifies the separated compounds. copernicus.org

Research on long-chain diols in lake sediments has utilized GC-MS for their quantification. frontiersin.org In these studies, the typical temperature program for the GC oven starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 320°C), and is held there to ensure elution of all compounds. copernicus.orgfrontiersin.org The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. nih.gov A newer development, GC-MS/MS in multiple reaction monitoring (MRM) mode, has been shown to further improve the limit of quantification for long-chain diols. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or ultra-high-performance liquid chromatography (UHPLC-MS) offers an alternative that can sometimes eliminate the need for derivatization. awi.denih.gov This is particularly advantageous as it simplifies sample preparation. nih.gov Methods using normal-phase HPLC with atmospheric pressure chemical ionization-mass spectrometry (NP-HPLC-APCI-MS) have been developed for the simultaneous analysis of multiple lipid-based proxies, including long-chain diols. awi.de

Studies comparing different methods have found that UHPLC-High Resolution Mass Spectrometry (HRMS) is two to three orders of magnitude more sensitive for related compounds (alkenones) than GC with flame ionization detection (FID) and offers a lower limit of quantification (LOQ) for diols (ca. 1.5 pg) compared to GC-MS or UHPLC-MS in SIM mode. nih.gov This enhanced sensitivity is crucial when analyzing trace levels of diols in complex samples. nih.gov

The choice between GC-MS and LC-MS often depends on the specific analytical goals, the complexity of the matrix, and the required sensitivity. nih.gov Both techniques have been successfully applied to the analysis of long-chain diols in various complex matrices, providing valuable quantitative data. awi.defrontiersin.org

Research Findings for Long-Chain Diol Analysis

The following tables summarize findings from studies on the quantitative analysis of long-chain diols in complex environmental matrices. While not exclusively focused on 1,12-octadecanediol, the methodologies are directly applicable.

Table 1: GC-MS Methodologies for Long-Chain Diol (LCD) Analysis

| Parameter | Study 1: Swiss Lakes frontiersin.org | Study 2: Rivers copernicus.org |

|---|---|---|

| Matrix | Lake Surface Sediments | Suspended Particulate Matter (SPM) |

| Instrumentation | Agilent 7890B GC coupled to an Agilent 5977B MS | Agilent 7990B GC coupled to an Agilent 5977A MSD |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | Fused silica capillary column (Agilent CP Sil-5, 25 m x 320 µm, 0.12 µm) |

| Temperature Program | Held at 70°C for 1 min, ramp to 130°C at 20°C/min, then to 320°C at 4°C/min, hold for 25 min | Start at 70°C, ramp to 130°C at 20°C/min, then to 320°C at 4°C/min, hold for 25 min |

| Carrier Gas Flow | Hydrogen at 2 mL/min (constant) | 2 mL/min (constant) |

| Derivatization | Silylation (details not specified) | Silylation (details not specified) |

| Detected Compounds | C30 1,15-diol, C28 1,13-diol, C28 1,14-diol, C32 1,15-diol | C30 1,15-diol, C32 1,15-diol, C30 1,13-diol, C30 1,14-diol, C28 1,13-diol, C28 1,14-diol |

| Concentration Range | 2.2 to 78.8 ng/g total LCDs in sediment | Up to 500 ± 520 ng/L for C30 1,15-diol in SPM |

Table 2: Comparison of Analytical Techniques for Diol Quantification nih.gov

| Analytical Method | Analyte | Limit of Quantification (LOQ) | Reproducibility | Key Advantage |

|---|---|---|---|---|

| GC-MS (SIM) | Long-Chain Diols | Not specified, but higher than MRM | Good | Traditional, well-established method |

| GC-MS/MS (MRM) | Long-Chain Diols | Slightly lower than GC-MS (SIM) | Good | Improved selectivity and quantification |

| UHPLC-MS (SIM) | Long-Chain Diols | ~15 pg on-column | Comparable to GC-MS | No derivatization required |

Theoretical and Computational Investigations of 1,12 Octadecanediol

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or enzyme. nih.gov

For a molecule like 1,12-octadecanediol, molecular docking could be employed to investigate its potential binding to various enzymatic pockets. The long aliphatic chain combined with the two terminal hydroxyl groups allows for both hydrophobic and hydrogen-bonding interactions, which could be critical for binding affinity and specificity.

While direct molecular docking studies on 1,12-octadecanediol are not prominently documented, research on similar long-chain alcohols highlights the utility of this approach. For instance, a study on C16-C20 aliphatic alcohols investigated their potential as mycobactericidal agents by docking them into the InhA receptor of Mycobacterium tuberculosis. The results indicated that the binding affinity was influenced by the chain length, with octadecanol (a C18 alcohol) showing significant potential. undip.ac.id A similar approach for 1,12-octadecanediol would involve predicting its binding energy and interaction modes with target proteins, providing insights into its potential biological activities.

Table 1: Representative Molecular Docking Data for Long-Chain Alcohols with InhA Receptor

| Compound | Carbon Chain Length | Binding Energy (kcal/mol) | Interacting Residues (Example) |

| Hexadecanol | C16 | -4.5 | TYR158, MET199 |

| Heptadecanol | C17 | -4.7 | TYR158, PHE149 |

| Octadecanol | C18 | -4.9 | TYR158, MET199, PHE149 |

| Nonadecanol | C19 | -4.8 | TYR158, PHE149 |

| Eicosanol | C20 | -4.6 | MET199, ILE215 |

Note: This table is illustrative and based on findings for similar long-chain alcohols to demonstrate the type of data generated from molecular docking studies. The data for Octadecanol is from a study on mycobactericidal candidates. undip.ac.id

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for calculating a wide range of molecular properties, including optimized geometries, electronic energies, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For 1,12-octadecanediol, DFT calculations could be used to determine its most stable conformers, the nature of potential intramolecular hydrogen bonding between the two hydroxyl groups, and its electronic properties. The HOMO-LUMO energy gap, for instance, is a critical parameter for assessing chemical reactivity.

Studies on shorter symmetrical alkane diols have utilized DFT to understand their conformational preferences and the nature of their hydrogen bonds. sci-hub.se For example, calculations on propane-1,3-diol have identified conformers stabilized by intramolecular hydrogen bonding. sci-hub.se Similar calculations for 1,12-octadecanediol would be computationally more intensive due to its size and flexibility but would yield valuable data on its structural and electronic characteristics.

Table 2: Illustrative DFT-Calculated Relative Energies for Diol Conformers

| Conformer | Description | Relative Energy (kJ/mol) | Key Dihedral Angle (°) |

| Linear | Fully extended alkyl chain | 0.00 | 180 (all C-C-C-C) |

| Hairpin-like | Chain folded to bring hydroxyls closer | -3.5 (stabilized) | Varies |

| Gauche | Kink in the alkyl chain | +2.1 (destabilized) | ~60 |

Note: This table is a hypothetical representation for 1,12-octadecanediol, illustrating the type of data that DFT calculations would provide. The relative energies are based on general principles of conformational analysis for long-chain molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the behavior of flexible molecules like 1,12-octadecanediol in different environments, such as in solution or as part of a larger assembly. researchgate.net

MD simulations of 1,12-octadecanediol could reveal how the molecule behaves in an aqueous environment, how it partitions between different phases, and how it might self-assemble or interact with membranes. It can also be used to study the conformational changes of the long alkyl chain over time.

While specific MD studies on isolated 1,12-octadecanediol are scarce, research on systems containing long-chain diols or similar molecules demonstrates the power of this technique. For example, MD simulations have been used to study the self-assembly of long-chain alkyl sulfonates in water, revealing transitions between different phases. researchgate.net Another study used MD simulations to investigate the disentanglement of long polymer chains during crystallization from a melt, a process relevant to polymers that could be synthesized from diols. nih.gov These examples show how MD can provide dynamic, time-resolved information that is inaccessible to static computational methods.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Long-Chain Diol in Water

| Parameter | Value/Description |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Solvent Model | TIP3P Water |

| System Size | 1 Diol Molecule, ~5000 Water Molecules |

| Simulation Time | 100 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-Isobaric) |

Note: This table provides a representative set of parameters for a hypothetical MD simulation of 1,12-octadecanediol to illustrate the experimental setup.

Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences to relate the chemical structures of compounds to their biological activities or chemical properties. ajol.infonih.gov QSAR models are built on the principle that the structure of a molecule determines its properties and activities.

For a molecule like 1,12-octadecanediol, QSAR studies could be used to predict various properties, such as its water solubility, boiling point, or potential toxicity, based on its structural features (descriptors). These descriptors can include constitutional, topological, geometrical, and electronic properties.

Numerous QSAR studies have been conducted on aliphatic alcohols. hnust.edu.cn These studies have successfully developed models to predict properties like toxicity to aquatic organisms or physicochemical properties like thermal conductivity. nih.gov For instance, the toxicity of aliphatic alcohols to Tetrahymena pyriformis has been correlated with descriptors like the octanol-water partition coefficient (logP) and various 3D molecular descriptors. nih.gov A QSAR model for 1,12-octadecanediol would follow a similar methodology, allowing for the prediction of its properties without the need for extensive experimental testing.

Table 4: Example of a Simple QSAR Model for a Property of Aliphatic Alcohols

| Property Predicted | Model Equation | R² | Descriptors Used |

| Aquatic Toxicity (-log IGC50) | -log IGC50 = 0.85 * logP - 1.5 | 0.92 | logP (Octanol-Water Partition Coefficient) |

| Boiling Point (°C) | BP = 25.5 * nC + 95.2 | 0.98 | nC (Number of Carbon Atoms) |

Note: This table presents simplified, illustrative QSAR models based on general findings for aliphatic alcohols to demonstrate the concept. R² (the coefficient of determination) indicates the goodness of fit of the model.

Environmental Research Pertaining to 1,12 Octadecanediol

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound describes its transport and transformation in the environment. For 1,12-octadecanediol, a key aspect of its environmental fate is its susceptibility to biodegradation.

Biodegradation Studies

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. Studies have shown that 1,12-octadecanediol is biodegradable. For instance, in polyesters, the structure of the diol monomer influences the rate of enzymatic depolymerization. Polyesters synthesized with long-chain diols like 1,18-octadecanediol (B156470) have shown reduced rates of depolymerization compared to those with shorter chain diols. acs.org This is thought to be because the insoluble long-chain diol monomer, once released, remains on the polymer surface, hindering further enzymatic access. acs.org

One study focused on a polyester (B1180765) made from biobased 1,18-octadecanedicarboxylic acid and ethylene (B1197577) glycol, which exhibited properties similar to high-density polyethylene (B3416737) (HDPE). This material demonstrated rapid and complete hydrolytic degradation in the presence of naturally occurring enzymes. researchgate.net Under industrial composting conditions, this polyester achieved over 95% mineralization within a two-month period. researchgate.net

| Study Type | Key Findings |

| Enzymatic Hydrolysis of Polyesters | Copolymers with long-chain diol monomers like 1,18-octadecanediol showed slower depolymerization rates. acs.org |

| Industrial Composting (ISO 14855-1) | A polyester containing a derivative of 1,12-octadecanediol achieved >95% mineralization in two months. researchgate.net |

Presence and Detection in Environmental Samples

| Environmental Matrix | Expected Behavior | Analytical Techniques (General) |

| Water | Low solubility suggests limited presence in the water column. lookchem.com | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Soil and Sediment | High LogP indicates a tendency to adsorb to organic matter in soil and sediment. herts.ac.uk | Extraction followed by GC-MS or LC-MS analysis. |

| Biota | Potential for bioaccumulation due to its lipophilic nature. herts.ac.uk | Analysis of fatty tissues using chromatographic methods. |

Research on Sustainable Synthesis and Utilization

In recent years, there has been a growing interest in producing chemicals from renewable resources to reduce reliance on fossil fuels and minimize environmental impact. Castor oil, a vegetable oil, has been identified as a viable feedstock for the synthesis of various valuable chemicals, including 1,12-octadecanediol. icevirtuallibrary.com The process typically involves transesterification and hydrogenation or alkali splitting, esterification, and hydrogenation of ricinoleic acid, the main component of castor oil. icevirtuallibrary.com

Furthermore, research has focused on the development of bio-based and biodegradable polymers. A new family of linear polyesters derived from oleic acid has been synthesized, utilizing monomers based on 1,18-(Z)-octadec-9-enedioic acid. acs.org These efforts are part of a broader move towards a circular economy, where materials can be recycled or safely returned to the environment. The synthesis of polyesters from monomers like 1,12-octadecanediol contributes to the development of sustainable materials that can be chemically recycled or biodegraded. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 1,12-Octadecanediol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the hydroxyl group positions and chain length. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) paired with mass spectrometry (GC-MS) should quantify purity and detect impurities. Differential Scanning Calorimetry (DSC) can validate melting points (36–38°C, as noted in similar diols) . Report raw data in appendices to ensure reproducibility, following guidelines for supplementary material inclusion .

Q. What safety protocols are critical when handling 1,12-Octadecanediol in laboratory settings?

- Methodological Answer : Wear EN 166-certified eye protection, nitrile gloves tested for chemical resistance, and lab coats to prevent skin contact. Use fume hoods or local exhaust ventilation to minimize inhalation risks. Store in sealed containers at room temperature, away from incompatible substances (e.g., strong oxidizers). Safety protocols should align with SDS recommendations for structurally similar alcohols .

Q. How can researchers verify the absence of toxic byproducts during 1,12-Octadecanediol synthesis?

- Methodological Answer : Employ thin-layer chromatography (TLC) or LC-MS to monitor reaction intermediates. Compare retention factors or mass spectra against known standards. For oxidation byproducts (e.g., ketones or aldehydes), use Fourier-Transform Infrared Spectroscopy (FTIR) to identify carbonyl peaks (~1700 cm⁻¹). Document validation steps using primary literature to ensure methodological rigor .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 1,12-Octadecanediol across studies?

- Methodological Answer : Conduct systematic validation under controlled conditions (e.g., ASTM methods for melting point determination). Compare results with databases like PubChem or ChemIDplus, noting batch-specific variations in commercial samples. Use statistical tools (e.g., ANOVA) to assess inter-study variability and publish raw data to facilitate meta-analyses .

Q. What experimental design strategies are recommended for studying 1,12-Octadecanediol’s role as a lipid bilayer modifier in membrane stability studies?

- Methodological Answer : Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms, varying diol concentrations to assess phase behavior. Validate findings using fluorescence anisotropy or atomic force microscopy (AFM). Include negative controls (e.g., membranes without diols) and triplicate trials to ensure statistical significance .

Q. How can researchers design ecotoxicological studies for 1,12-Octadecanediol given limited data on its environmental persistence and bioaccumulation?